N-(2-methoxyphenyl)-4-phenyl-5-propyl-1,3-thiazol-2-amine
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Overview
Description
N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)AMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The phenyl and propyl groups are introduced through substitution reactions using appropriate reagents.
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)AMINE
- N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-ETHYL-1,3-THIAZOL-2-YL)AMINE
- N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-METHYL-1,3-THIAZOL-2-YL)AMINE
Uniqueness
N-(2-METHOXYPHENYL)-N-(4-PHENYL-5-PROPYL-1,3-THIAZOL-2-YL)AMINE is unique due to its specific structural features, such as the propyl group on the thiazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N2OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyl-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2OS/c1-3-9-17-18(14-10-5-4-6-11-14)21-19(23-17)20-15-12-7-8-13-16(15)22-2/h4-8,10-13H,3,9H2,1-2H3,(H,20,21) |
InChI Key |
PVVLFOPTSGUGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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